molecular formula C8H12O3 B11464705 4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B11464705
M. Wt: 156.18 g/mol
InChI Key: CMCDYFITWTWDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-6,8-dioxabicyclo[321]octan-4-ol is a bicyclic organic compound characterized by its unique structure, which includes an ethenyl group and a dioxabicyclo octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethenyl alcohols with dioxabicyclo octane derivatives in the presence of catalysts such as acids or bases. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced purification techniques such as distillation or chromatography to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Thionyl chloride (SOCl₂), pyridine

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Ethyl derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules, thereby altering their function or stability.

Comparison with Similar Compounds

    6,8-Dioxabicyclo[3.2.1]octan-4-ol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol: Contains an ethynyl group instead of an ethenyl group, which can lead to different reactivity and applications.

    3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol:

Uniqueness: 4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C8H12O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h2,6-7,9H,1,3-5H2

InChI Key

CMCDYFITWTWDCP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC2COC1O2)O

Origin of Product

United States

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